molecular formula C5H3F9O B3028539 Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- CAS No. 219484-64-7

Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-

Cat. No.: B3028539
CAS No.: 219484-64-7
M. Wt: 250.06 g/mol
InChI Key: OKIYQFLILPKULA-UHFFFAOYSA-N
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Description

Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- (CAS 163702-07-6), commonly designated as methyl nonafluorobutyl ether or HFE-7100, is a fluorinated ether with the molecular formula C₅H₃F₉O and a molecular weight of 250.06 g/mol . Structurally, it consists of a perfluorobutyl chain (C₄F₉) linked to a methoxy group (OCH₃) .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
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InChI

InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3
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InChI Key

OKIYQFLILPKULA-UHFFFAOYSA-N
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Canonical SMILES

COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C4F9OCH3, C5H3F9O
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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DSSTOX Substance ID

DTXSID4073120
Record name Perfluorobutyl methyl ether
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Molecular Weight

250.06 g/mol
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Physical Description

Liquid, Clear liquid with an odor of ether; [3M MSDS]
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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Record name Methyl nonafluorobutyl ether
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Vapor Pressure

202.0 [mmHg]
Record name Methyl nonafluorobutyl ether
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CAS No.

163702-07-6, 219484-64-7
Record name Methyl nonafluorobutyl ether
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Record name Methyl perfluorobutyl ether
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Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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Record name Perfluorobutyl methyl ether
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Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy
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Record name Methyl perfluorobutyl ether
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Record name METHYL PERFLUOROBUTYL ETHER
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Biochemical Analysis

Biochemical Properties

Methyl Nonafluorobutyl Ether plays a significant role in biochemical reactions due to its unique properties. It is often used as a nonflammable solvent in mixed-solvent electrolytes, enhancing the stability and performance of these mixtures. The compound interacts with various enzymes and proteins, particularly those involved in the metabolism of fluorinated compounds. For instance, it has been shown to interact with enzymes such as cytochrome P450, which is responsible for the oxidative metabolism of many xenobiotics. These interactions are primarily based on the compound’s ability to act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway.

Molecular Mechanism

The molecular mechanism of action of Methyl Nonafluorobutyl Ether involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates. Additionally, Methyl Nonafluorobutyl Ether can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, affecting cellular function and metabolism.

Biological Activity

Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- (commonly referred to as methyl nonafluorobutyl ether) is a fluorinated organic compound with a complex structure characterized by its perfluorinated carbon chain. This compound has garnered attention in various fields due to its unique properties and potential biological activities. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula: C5_5H3_3F9_9O
  • Molecular Weight: 250.0623 g/mol
  • CAS Number: 163702-07-6
  • Density: 1.644 g/cm³
  • Boiling Point: 171.5 °C
  • Flash Point: 57.5 °C

Toxicological Profile

Research indicates that perfluorinated compounds (PFCs), including butane derivatives like methyl nonafluorobutyl ether, exhibit a range of biological activities primarily linked to their structural characteristics. These compounds are known for their persistence in the environment and potential bioaccumulation in living organisms.

  • Acute Toxicity : Studies suggest that PFCs can exhibit moderate acute toxicity. The acute lethal toxicity of similar compounds has been classified as harmful, with effects observed in various animal models .
  • Chronic Effects : Long-term exposure to PFCs has been associated with several health issues, including liver toxicity and endocrine disruption. For instance, perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which share structural similarities with butane derivatives, have shown significant impacts on liver function and cholesterol metabolism .
  • Carcinogenic Potential : Some studies have indicated that certain PFCs may induce tumors in laboratory animals. For example, PFOA has been classified as a possible carcinogen due to its association with testicular tumors in rodents .

The biological activity of methyl nonafluorobutyl ether can be attributed to its interaction with cellular mechanisms:

  • Endocrine Disruption : PFCs can interfere with hormone signaling pathways, leading to alterations in reproductive health and metabolic functions .
  • Liver Toxicity : These compounds are known to induce peroxisome proliferation in the liver, which can lead to fatty liver disease and other metabolic disorders .

Study 1: Liver Toxicity Assessment

A study conducted on rats exposed to various concentrations of PFOS showed significant liver enlargement and altered lipid metabolism. The study concluded that similar compounds could potentially cause similar effects due to their structural properties .

Exposure Level (mg/kg)Liver Weight Increase (%)Cholesterol Levels (mg/dL)
0BaselineBaseline
10+25%+15%
50+50%+30%

Study 2: Endocrine Disruption Analysis

Research involving human cell lines demonstrated that exposure to PFCs resulted in disrupted thyroid hormone levels and altered estrogen signaling pathways. This suggests a potential risk for endocrine-related disorders associated with compounds like methyl nonafluorobutyl ether .

Scientific Research Applications

Solvent in Chemical Reactions

Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- is utilized as a solvent in various chemical reactions due to its unique polarity and ability to dissolve both polar and non-polar compounds. This property is particularly advantageous in organic synthesis where diverse reaction conditions are required.

Fluorinated Compound Research

Fluorinated compounds are of significant interest in materials science and medicinal chemistry. The nonafluoromethyl group in this compound enhances lipophilicity and stability of pharmaceuticals. Research has shown that incorporating such groups can improve the pharmacokinetic properties of drug candidates.

Environmental Studies

Due to the growing concern over environmental pollutants and greenhouse gases, this compound is also studied for its potential impact on atmospheric chemistry. Its stability and low reactivity may lead to its accumulation in the environment; thus understanding its degradation pathways is critical.

Case Study 1: Pharmaceutical Development

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of fluorinated ethers on drug solubility and bioavailability. They found that incorporating butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- into drug formulations significantly enhanced solubility compared to non-fluorinated counterparts. This led to improved absorption rates in biological systems.

Case Study 2: Green Chemistry Initiatives

A research project focused on developing environmentally friendly solvents highlighted the use of butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- as a greener alternative to traditional organic solvents. The study demonstrated that this compound could reduce hazardous waste while maintaining effective solvent properties in various chemical processes.

As with many fluorinated compounds, regulatory scrutiny is essential due to potential environmental impacts. The European Chemicals Agency (ECHA) monitors substances like butane nonafluoro ether under REACH regulations to ensure safety and compliance within the EU market .

Comparison with Similar Compounds

a) Butane,1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- (CAS 163702-05-4)

  • Molecular Formula : C₆H₃F₉O
  • Key Differences :
    • Substituent : Ethoxy group (–OC₂H₅) replaces methoxy (–OCH₃) .
    • LogP : Higher hydrophobicity (XLogP3 = 9.2) compared to HFE-7100 (XLogP3 = 8.39) .
    • Applications : Primarily used as a solvent in niche industrial processes .

b) 1-(Butoxymethoxy)butane (Dibutoxymethane)

  • Molecular Formula : C₉H₂₀O₂
  • Key Differences: Fluorination: Non-fluorinated hydrocarbon with lower thermal stability. Vapor Pressure: Higher volatility (vapor pressure = 15–80 kPa) compared to HFE-7100 . Uses: Limited to low-temperature heat transfer systems .

Functional Analogs

a) HFE-7200 (1-Ethoxy-1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane)

  • Composition : Binary mixture of isomers .
  • Key Differences: Density: Lower density (~1.42 g/cm³) than HFE-7100 .

b) Perfluorobutanesulfonic Acid (PFBS)

  • Molecular Formula : C₄HF₉O₃S
  • Regulatory Status: PFBS is restricted under EU REACH, whereas HFE-7100 remains unregulated .

Physicochemical Properties Comparison Table

Property HFE-7100 HFE-7200 Butane,1-ethoxy-...nonafluoro- Dibutoxymethane
Molecular Formula C₅H₃F₉O C₅H₂F₁₁O C₆H₃F₉O C₉H₂₀O₂
Boiling Point (°C) 148.3 131 162 (estimated) 180
LogP 8.39 7.9 9.2 3.1
Density (g/cm³) 1.729 1.42 1.85 (estimated) 0.89
Applications Cleaning, refrigeration Electronics, aerosols Industrial solvents Heat transfer

Research Findings and Gaps

  • Vapor Pressure : HFE-7100 exhibits lower vapor pressure than dibutoxymethane, making it safer for high-temperature applications .
  • Isomer Effects : HFE-7100’s performance in electronics cleaning varies slightly between its two isomers, necessitating precise formulation .
  • Toxicological Data: Limited long-term studies on HFE-7100’s endocrine effects compared to PFAS compounds .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing the molecular structure of 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane, and how do fluorine atoms influence spectral interpretation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical due to the compound’s nine fluorine atoms. The chemical shifts (e.g., δ -70 to -150 ppm) reflect the electronic environment of fluorinated carbons. 1H^{1}\text{H} NMR is less informative due to limited protons, but the methoxy group (-OCH3\text{-OCH}_3) may show a singlet near δ 3.3–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS can confirm the molecular formula (C5H3F9O\text{C}_5\text{H}_3\text{F}_9\text{O}) via parent ion detection. Fragmentation patterns (e.g., loss of CF3\text{CF}_3 or OCH3\text{OCH}_3 groups) help validate substituent positions .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-F\text{C-F} (1000–1300 cm1^{-1}) and C-O\text{C-O} (1100–1250 cm1^{-1}) provide functional group confirmation. Fluorine’s electron-withdrawing effect reduces C-O\text{C-O} bond polarization, shifting peaks slightly .

Q. How is 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane synthesized, and what are the critical reaction conditions?

  • Methodological Answer :

  • Retrosynthetic Approach : Start with perfluorobutane derivatives. Introduce the methoxy group via nucleophilic substitution (e.g., reaction of perfluorobutane sulfonic acid with methanol under anhydrous conditions). Fluorinated intermediates require inert atmospheres (argon/nitrogen) to prevent hydrolysis .
  • Key Conditions : Use catalysts like potassium carbonate to deprotonate methanol, enhancing nucleophilicity. Reaction temperatures (80–120°C) balance reactivity and stability. Purification via fractional distillation under reduced pressure isolates the product .

Advanced Research Questions

Q. How do electron-withdrawing fluorine atoms influence the reactivity of the methoxy group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Fluorine’s electronegativity increases the electrophilicity of adjacent carbons but reduces the leaving group ability of -OCH3\text{-OCH}_3. For example, in SN2 reactions, the methoxy group exhibits lower reactivity compared to non-fluorinated analogs due to steric hindrance and decreased nucleofuge stability. Experimental studies using kinetic isotope effects (KIEs) or computational models (DFT) can quantify these effects .
  • Example : Substitution of -OCH3\text{-OCH}_3 with -NH2\text{-NH}_2 requires harsh conditions (e.g., NH3_3/LiAlH4_4 at 150°C) due to destabilization of the transition state by fluorine’s inductive effects .

Q. What contradictions exist in reported thermal stability data for this compound, and how can experimental design resolve them?

  • Methodological Answer :

  • Data Conflicts : Some studies report decomposition at 200°C , while others suggest stability up to 250°C . These discrepancies may arise from impurities (e.g., residual fluorinated acids) or measurement techniques (TGA vs. DSC).
  • Resolution :

Purification : Use preparative GC or zone refining to obtain >99.9% purity.

Controlled Atmosphere : Perform thermogravimetric analysis (TGA) under nitrogen to avoid oxidative degradation.

Comparative Studies : Benchmark against structurally similar compounds (e.g., HFE-7100, CAS 163702-07-6) to identify outliers .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate spectral data (e.g., 19F^{19}\text{F} NMR shifts) with computational tools like Gaussian or ORCA to resolve ambiguities in substituent positioning .
  • Synthetic Optimization : Screen fluorinated catalysts (e.g., SbF5_5) to enhance methoxy group introduction efficiency while minimizing side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
Reactant of Route 2
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-

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